N-Desmethyl Pimavanserin

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

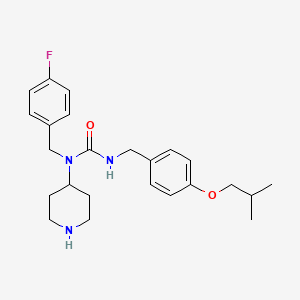

Structure

3D Structure

Properties

IUPAC Name |

1-[(4-fluorophenyl)methyl]-3-[[4-(2-methylpropoxy)phenyl]methyl]-1-piperidin-4-ylurea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H32FN3O2/c1-18(2)17-30-23-9-5-19(6-10-23)15-27-24(29)28(22-11-13-26-14-12-22)16-20-3-7-21(25)8-4-20/h3-10,18,22,26H,11-17H2,1-2H3,(H,27,29) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJAUQHPXNICIJI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)COC1=CC=C(C=C1)CNC(=O)N(CC2=CC=C(C=C2)F)C3CCNCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H32FN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601127221 | |

| Record name | N-[(4-Fluorophenyl)methyl]-N′-[[4-(2-methylpropoxy)phenyl]methyl]-N-4-piperidinylurea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601127221 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

413.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

639863-77-7 | |

| Record name | N-[(4-Fluorophenyl)methyl]-N′-[[4-(2-methylpropoxy)phenyl]methyl]-N-4-piperidinylurea | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=639863-77-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | AC-279 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0639863777 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-[(4-Fluorophenyl)methyl]-N′-[[4-(2-methylpropoxy)phenyl]methyl]-N-4-piperidinylurea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601127221 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | AC-279 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CXL6LOR95E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Synthesis of Pimavanserin's Active Metabolite, AC-279

For Researchers, Scientists, and Drug Development Professionals

Introduction to AC-279

AC-279, also known as N-desmethyl Pimavanserin, is the major active metabolite of Pimavanserin. Pimavanserin is primarily metabolized in the liver by cytochrome P450 enzymes, particularly CYP3A4, to yield AC-279. This metabolite contributes significantly to the overall pharmacological effect of the drug. Like its parent compound, AC-279 is a potent inverse agonist and antagonist at the serotonin 5-HT2A receptor, with a lesser affinity for the 5-HT2C receptor. This mechanism of action is believed to be responsible for the antipsychotic effects of Pimavanserin without the motor side effects typically associated with dopamine D2 receptor antagonists.

Proposed Synthetic Strategies for AC-279

Two primary synthetic strategies are proposed for the laboratory-scale synthesis of AC-279:

-

Strategy 1: Convergent Synthesis using a Protected Piperidine Intermediate. This approach involves the synthesis of key fragments followed by their assembly and a final deprotection step. This is often the preferred method for avoiding side reactions and simplifying purification.

-

Strategy 2: N-Demethylation of Pimavanserin. This strategy utilizes the readily available Pimavanserin as a starting material and removes the N-methyl group from the piperidine ring.

Strategy 1: Convergent Synthesis

This strategy involves three main stages:

-

Synthesis of the protected secondary amine intermediate: tert-butyl 4-((4-fluorobenzyl)amino)piperidine-1-carboxylate.

-

Synthesis of the isocyanate intermediate: 1-isobutoxy-4-(isocyanatomethyl)benzene.

-

Coupling of the two intermediates to form the protected AC-279, followed by deprotection.

Experimental Protocols

Stage 1: Synthesis of tert-butyl 4-((4-fluorobenzyl)amino)piperidine-1-carboxylate (3)

-

Synthesis of tert-butyl 4-aminopiperidine-1-carboxylate (1): A common starting material, commercially available or synthesized from N-Boc-4-piperidone.

-

Reductive Amination:

-

To a solution of tert-butyl 4-aminopiperidine-1-carboxylate (1) (1.0 eq) and 4-fluorobenzaldehyde (1.1 eq) in an anhydrous solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE), add a reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours until completion, monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

-

Extract the aqueous layer with DCM, combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired secondary amine (3).

-

Stage 2: Synthesis of 1-isobutoxy-4-(isocyanatomethyl)benzene (6)

-

Synthesis of 4-isobutoxybenzylamine (5): This can be prepared from 4-hydroxybenzonitrile via etherification with isobutyl bromide followed by reduction of the nitrile group (e.g., with LiAlH₄ or catalytic hydrogenation).

-

Formation of the Isocyanate:

-

To a solution of 4-isobutoxybenzylamine (5) (1.0 eq) in an anhydrous aprotic solvent like DCM, add a phosgene equivalent such as triphosgene (0.4 eq) or diphosgene in the presence of a non-nucleophilic base (e.g., triethylamine or diisopropylethylamine) at 0 °C.

-

Stir the reaction at room temperature for 2-4 hours. The formation of the isocyanate can be monitored by Infrared (IR) spectroscopy (a strong absorption band around 2250-2275 cm⁻¹).

-

The resulting isocyanate solution is typically used directly in the next step without purification.

-

Stage 3: Coupling and Deprotection to Yield AC-279 (8)

-

Urea Formation:

-

To the freshly prepared solution of 1-isobutoxy-4-(isocyanatomethyl)benzene (6) (1.0 eq), add a solution of tert-butyl 4-((4-fluorobenzyl)amino)piperidine-1-carboxylate (3) (1.0 eq) in DCM.

-

Stir the reaction mixture at room temperature for 12-18 hours.

-

Monitor the reaction by TLC or LC-MS for the disappearance of the starting materials and the formation of the Boc-protected AC-279 (7).

-

Upon completion, wash the reaction mixture with water and brine, dry over Na₂SO₄, filter, and concentrate.

-

The crude product can be purified by column chromatography.

-

-

Boc Deprotection:

-

Dissolve the purified Boc-protected AC-279 (7) in a suitable solvent such as DCM or dioxane.

-

Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in dioxane, at 0 °C.

-

Stir the mixture at room temperature for 1-4 hours.

-

Monitor the deprotection by TLC or LC-MS.

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Neutralize the residue with a base (e.g., saturated NaHCO₃ solution) and extract the product with an organic solvent like ethyl acetate.

-

Dry the organic layer, filter, and concentrate to yield AC-279 (8). Further purification can be achieved by crystallization or chromatography.

-

Quantitative Data (Hypothetical)

| Step | Reactant | Product | Molecular Weight ( g/mol ) | Moles (mmol) | Yield (%) | Purity (%) |

| 1 | tert-butyl 4-aminopiperidine-1-carboxylate (1) | tert-butyl 4-((4-fluorobenzyl)amino)piperidine-1-carboxylate (3) | 308.41 | 10 | 85 | >95 |

| 2 | 4-isobutoxybenzylamine (5) | 1-isobutoxy-4-(isocyanatomethyl)benzene (6) | 191.24 | 10 | 90 (crude) | - |

| 3 | Intermediates 3 and 6 | Boc-protected AC-279 (7) | 513.66 | 8.5 | 80 | >95 |

| 4 | Boc-protected AC-279 (7) | AC-279 (8) | 413.53 | 6.8 | 95 | >98 |

Synthetic Workflow Diagram

N-Desmethyl Pimavanserin: A Technical Guide for Researchers

FOR RESEARCH USE ONLY. NOT FOR HUMAN OR VETERINARY USE.

Introduction

N-Desmethyl Pimavanserin, with the Chemical Abstracts Service (CAS) number 639863-77-7, is the primary active metabolite of Pimavanserin.[1] Pimavanserin is an atypical antipsychotic agent approved for the treatment of hallucinations and delusions associated with Parkinson's disease psychosis.[2] As the active metabolite, this compound plays a significant role in the overall pharmacological profile of its parent compound. This technical guide provides an in-depth overview of the chemical properties, synthesis, analytical methods, and the mechanism of action of this compound, tailored for researchers, scientists, and drug development professionals.

Chemical and Physical Properties

A comprehensive summary of the key chemical and physical properties of this compound is presented in the table below. This information is crucial for its handling, formulation, and analytical characterization.

| Property | Value | Reference |

| CAS Number | 639863-77-7 | [1] |

| Molecular Formula | C₂₄H₃₂FN₃O₂ | [1] |

| Molecular Weight | 413.53 g/mol | [1] |

| IUPAC Name | 1-[(4-fluorophenyl)methyl]-3-{[4-(2-methylpropoxy)phenyl]methyl}-1-(piperidin-4-yl)urea | |

| Appearance | Solid (predicted) | |

| Solubility | DMSO: 125 mg/mL (ultrasonic) | |

| Storage Temperature | Powder: -20°C (3 years); 4°C (2 years) |

Synthesis and Metabolism

This compound is primarily formed in vivo through the N-demethylation of Pimavanserin. This metabolic conversion is predominantly mediated by the cytochrome P450 enzyme CYP3A4.

Metabolic Pathway of Pimavanserin to this compound

The metabolic pathway involves the enzymatic removal of a methyl group from the piperidine nitrogen of Pimavanserin.

Caption: Metabolic pathway of Pimavanserin to this compound.

Experimental Protocols

Quantification of this compound in Plasma using LC-MS/MS

This section outlines a typical liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of this compound in plasma samples, a critical procedure in pharmacokinetic studies.

1. Sample Preparation:

-

To 100 µL of plasma, add an internal standard solution.

-

Precipitate proteins by adding 300 µL of acetonitrile.

-

Vortex the mixture for 1 minute.

-

Centrifuge at 13,000 rpm for 10 minutes.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

2. Chromatographic Conditions:

-

LC System: A high-performance liquid chromatography system.

-

Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).

-

Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 5 µL.

3. Mass Spectrometric Conditions:

-

Mass Spectrometer: A triple quadrupole mass spectrometer.

-

Ionization Mode: Positive electrospray ionization (ESI+).

-

Multiple Reaction Monitoring (MRM) Transitions:

-

This compound: Precursor ion > Product ion (specific m/z values to be determined based on instrumentation).

-

Internal Standard: Precursor ion > Product ion.

-

4. Data Analysis:

-

Quantify the concentration of this compound by comparing the peak area ratio of the analyte to the internal standard against a standard calibration curve.

References

In Vitro Metabolism of Pimavanserin to N-Desmethyl Pimavanserin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pimavanserin, an atypical antipsychotic approved for the treatment of hallucinations and delusions associated with Parkinson's disease psychosis, undergoes significant metabolism in the liver. The primary metabolic pathway is N-demethylation, leading to the formation of its major active metabolite, N-Desmethyl Pimavanserin (AC-279). This technical guide provides a comprehensive overview of the in vitro metabolism of Pimavanserin, focusing on the enzymatic pathways, experimental protocols for characterization, and the pharmacokinetic profile of the parent drug and its key metabolite. While extensive qualitative data is available, specific in vitro enzyme kinetic parameters (Km and Vmax) for the formation of this compound are not publicly available in the reviewed literature.

Metabolic Pathway and Key Enzymes

The biotransformation of Pimavanserin to this compound is a crucial step in its pharmacology. This conversion is primarily mediated by the cytochrome P450 (CYP) enzyme system in the liver.

Key Findings:

-

Primary Metabolic Reaction: The core metabolic transformation is the N-demethylation of the piperidine nitrogen of Pimavanserin.

-

Major Enzymes Involved: In vitro studies have identified that Pimavanserin is predominantly metabolized by CYP3A4 and CYP3A5 isoforms.[1][2][3][4]

-

Minor Contributing Enzymes: To a lesser extent, other enzymes such as CYP2J2 and CYP2D6 are also involved in the overall metabolism of Pimavanserin.[1][4]

-

Active Metabolite: The resulting metabolite, this compound (AC-279), is pharmacologically active and possesses a significantly longer half-life than the parent compound.[1][2]

Below is a diagram illustrating the primary metabolic pathway of Pimavanserin.

Pharmacokinetic Parameters

The pharmacokinetic profiles of both Pimavanserin and this compound are essential for understanding the drug's overall therapeutic effect and duration of action.

| Parameter | Pimavanserin | This compound (AC-279) | Reference(s) |

| Plasma Half-life (t½) | ~57 hours | ~200 hours | [1][2] |

| Time to Peak Plasma Concentration (Tmax) | ~6 hours | ~6 hours | [1] |

Experimental Protocols for In Vitro Metabolism Studies

The following section outlines a generalized experimental protocol for characterizing the in vitro metabolism of Pimavanserin to this compound using human liver microsomes. This protocol is based on standard industry practices for such assays.

Objective

To determine the metabolic profile of Pimavanserin in human liver microsomes and to identify the major metabolites formed, with a focus on the N-demethylation pathway.

Materials and Reagents

-

Pimavanserin

-

This compound (as a reference standard)

-

Pooled Human Liver Microsomes (HLMs)

-

NADPH regenerating system (e.g., Glucose-6-phosphate, G6P; Glucose-6-phosphate dehydrogenase, G6PDH; NADP+)

-

Phosphate buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4)

-

Acetonitrile (ACN) or Methanol (for reaction termination and protein precipitation)

-

Internal Standard (IS) for analytical quantification

-

Recombinant human CYP enzymes (CYP3A4, CYP3A5, CYP2J2, CYP2D6) for reaction phenotyping

Incubation Procedure

The workflow for a typical in vitro metabolism experiment is depicted below.

Detailed Steps:

-

Preparation of Incubation Mixture: In a microcentrifuge tube, combine human liver microsomes (final protein concentration typically 0.2-1.0 mg/mL) with phosphate buffer.

-

Pre-incubation: Pre-warm the microsome mixture at 37°C for approximately 5 minutes.

-

Initiation of Reaction: Add Pimavanserin to the pre-warmed microsome mixture to achieve the desired final substrate concentration.

-

Start of Metabolism: Initiate the metabolic reaction by adding the NADPH regenerating system.

-

Incubation: Incubate the reaction mixture at 37°C in a shaking water bath for a specified time course (e.g., 0, 5, 15, 30, 60 minutes).

-

Termination of Reaction: At each time point, terminate the reaction by adding a volume of cold acetonitrile or methanol containing an appropriate internal standard.

-

Protein Precipitation: Vortex the samples and centrifuge at a high speed (e.g., >10,000 x g) for 10 minutes to pellet the precipitated proteins.

-

Sample Collection: Transfer the supernatant to a new tube or a 96-well plate for analysis.

Analytical Method

The quantification of Pimavanserin and this compound is typically performed using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

-

Chromatographic Separation: A C18 reverse-phase column is commonly used with a gradient elution of mobile phases such as water with 0.1% formic acid and acetonitrile with 0.1% formic acid.

-

Mass Spectrometric Detection: Detection is achieved using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode. Specific parent-to-product ion transitions for Pimavanserin, this compound, and the internal standard are monitored for accurate quantification.

Reaction Phenotyping

To confirm the specific CYP enzymes responsible for N-demethylation, reaction phenotyping studies are conducted.

-

Recombinant Human CYP Enzymes: Pimavanserin is incubated individually with a panel of recombinant human CYP enzymes to directly assess which isoforms are capable of forming this compound.

-

Chemical Inhibition: Pimavanserin is incubated with human liver microsomes in the presence and absence of potent and selective chemical inhibitors for specific CYP enzymes (e.g., ketoconazole for CYP3A4). A significant reduction in the formation of this compound in the presence of a specific inhibitor indicates the involvement of that enzyme.

Conclusion

The in vitro N-demethylation of Pimavanserin to its active metabolite, this compound (AC-279), is a critical metabolic pathway primarily catalyzed by CYP3A4 and CYP3A5. The significantly longer half-life of the active metabolite contributes substantially to the overall pharmacological effect of the drug. Understanding this metabolic pathway is crucial for predicting drug-drug interactions, particularly with strong inhibitors or inducers of CYP3A4. While detailed experimental protocols for characterizing this biotransformation can be established based on standard in vitro drug metabolism assays, the specific enzyme kinetic parameters (Km and Vmax) remain to be fully disclosed in publicly accessible literature. Further research to elucidate these quantitative aspects would provide a more complete understanding of Pimavanserin's metabolism and facilitate more precise pharmacokinetic modeling.

References

- 1. accessdata.fda.gov [accessdata.fda.gov]

- 2. Pimavanserin (Nuplazid): A Treatment for Hallucinations and Delusions Associated With Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pimavanserin | C25H34FN3O2 | CID 10071196 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Pimavanserin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

N-Desmethyl Pimavanserin: An In-Depth Technical Guide on the Mechanism of Action at 5-HT2A Receptors

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

N-desmethyl pimavanserin, also known as AC-279, is the primary and major active metabolite of pimavanserin, a selective serotonin 2A (5-HT2A) receptor inverse agonist and antagonist. This technical guide provides a comprehensive overview of the mechanism of action of this compound at the 5-HT2A receptor. While specific quantitative binding and functional data for this compound are not extensively available in public literature, regulatory documents and pharmacological summaries indicate that it possesses a receptor activity profile similar to its parent compound, pimavanserin.[1] Therefore, this guide will present the detailed pharmacological data of pimavanserin as a surrogate to delineate the mechanistic actions of its principal metabolite. This document will cover its binding affinity, functional activity as an inverse agonist, and its modulatory effects on downstream signaling pathways. Detailed experimental methodologies for key assays are also provided to facilitate further research and drug development in this area.

Introduction to this compound

Pimavanserin is primarily metabolized in the liver by cytochrome P450 enzymes, predominantly CYP3A4 and CYP3A5, leading to the formation of this compound (AC-279).[1] This active metabolite is notable for its significantly longer plasma half-life of approximately 200 hours, compared to pimavanserin's half-life of about 57 hours.[2] This extended half-life suggests that this compound may contribute significantly to the overall clinical efficacy of pimavanserin. Like its parent compound, this compound is characterized as an inverse agonist and antagonist at the 5-HT2A receptor.[1]

Quantitative Pharmacological Data

The following tables summarize the quantitative data for pimavanserin's interaction with the 5-HT2A receptor, which is understood to be representative of this compound's activity.

Table 1: Receptor Binding Affinity of Pimavanserin

| Receptor | Ligand | Ki (nM) | Assay Type | Source |

| 5-HT2A | Pimavanserin | 0.087 | Radioligand Binding | [3] |

| 5-HT2C | Pimavanserin | 0.44 | Radioligand Binding | [3] |

Table 2: Functional Activity of Pimavanserin at 5-HT2A Receptors

| Assay Type | Parameter | Value | Functional Effect | Source |

| Cell-based Functional Assay | pIC50 | 8.7 | Inverse Agonist | [4] |

| Gαi1-protein coupling | Inhibition | Concentration-dependent | Inverse Agonist | [5] |

| Gαq/11-protein coupling | No alteration | - | Neutral Antagonist | [5] |

Mechanism of Action at 5-HT2A Receptors

This compound, mirroring pimavanserin, exhibits a dual mechanism of action at the 5-HT2A receptor, functioning as both an inverse agonist and an antagonist. This activity is crucial for its therapeutic effects.

Inverse Agonism

Inverse agonism refers to the ability of a ligand to bind to a receptor and reduce its basal, constitutive activity. For the 5-HT2A receptor, which can be active even in the absence of an agonist, this is a key therapeutic mechanism. This compound is believed to stabilize the inactive conformation of the 5-HT2A receptor, thereby reducing downstream signaling.

Antagonism

As an antagonist, this compound blocks the binding of the endogenous agonist, serotonin, to the 5-HT2A receptor. This prevents the activation of the receptor by serotonin, further dampening the signaling cascade.

Downstream Signaling Pathways

The 5-HT2A receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gαq/11 and Gαi1 signaling pathways. Pimavanserin has been shown to exhibit functional selectivity, a phenomenon where a ligand can differentially modulate downstream signaling pathways.

-

Gαq/11 Pathway: Activation of this pathway typically leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). This cascade results in an increase in intracellular calcium and activation of protein kinase C (PKC). Pimavanserin acts as a neutral antagonist on this pathway, meaning it blocks the action of agonists without affecting the basal activity.[5]

-

Gαi1 Pathway: The 5-HT2A receptor can also couple to Gαi1 proteins. Pimavanserin demonstrates inverse agonism towards this pathway, actively suppressing its constitutive activity.[5]

The following diagram illustrates the signaling pathways modulated by this compound at the 5-HT2A receptor.

Experimental Protocols

The characterization of this compound's activity at the 5-HT2A receptor relies on a suite of in vitro assays. Below are detailed methodologies for key experiments, based on standard practices for pimavanserin and other 5-HT2A ligands.

Radioligand Binding Assay

This assay determines the binding affinity (Ki) of this compound for the 5-HT2A receptor.

-

Objective: To quantify the affinity of the test compound for the 5-HT2A receptor.

-

Materials:

-

Cell membranes prepared from a cell line stably expressing the human 5-HT2A receptor (e.g., HEK293 or CHO cells).

-

Radioligand: [3H]ketanserin (a 5-HT2A antagonist).

-

Test compound: this compound.

-

Non-specific binding control: A high concentration of a non-radiolabeled 5-HT2A antagonist (e.g., spiperone).

-

Assay buffer: 50 mM Tris-HCl, pH 7.4.

-

Wash buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

-

96-well microplates.

-

Glass fiber filters.

-

Scintillation counter.

-

-

Procedure:

-

Prepare serial dilutions of this compound.

-

In a 96-well plate, add the cell membranes, [3H]ketanserin, and either the test compound, buffer (for total binding), or the non-specific binding control.

-

Incubate the plate to allow binding to reach equilibrium.

-

Terminate the reaction by rapid filtration through glass fiber filters to separate bound and free radioligand.

-

Wash the filters with ice-cold wash buffer.

-

Measure the radioactivity on the filters using a scintillation counter.

-

Calculate the specific binding and determine the IC50 value of this compound.

-

Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

-

Functional Assays

Functional assays are essential to determine whether a ligand acts as an agonist, antagonist, or inverse agonist.

This assay measures the antagonist effect of this compound on the Gαq/11 pathway.

-

Objective: To determine the ability of the test compound to inhibit agonist-induced calcium mobilization.

-

Materials:

-

HEK293 or CHO cells stably expressing the human 5-HT2A receptor.

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

5-HT2A agonist (e.g., serotonin).

-

Test compound: this compound.

-

Assay buffer (e.g., Hank's Balanced Salt Solution with HEPES).

-

Fluorescence plate reader with kinetic read capability.

-

-

Procedure:

-

Plate the cells in a 96-well plate and allow them to attach.

-

Load the cells with the calcium-sensitive dye.

-

Pre-incubate the cells with serial dilutions of this compound.

-

Stimulate the cells with a known concentration of a 5-HT2A agonist.

-

Measure the change in fluorescence over time.

-

Determine the IC50 value for the inhibition of the agonist response.

-

This assay can be used to measure the inverse agonist activity on the Gαi1 pathway.

-

Objective: To measure the ability of the test compound to decrease basal G protein activation.

-

Materials:

-

Cell membranes from cells expressing the human 5-HT2A receptor.

-

[35S]GTPγS.

-

Test compound: this compound.

-

GDP.

-

Assay buffer.

-

-

Procedure:

-

Pre-incubate cell membranes with GDP.

-

Add serial dilutions of this compound.

-

Initiate the reaction by adding [35S]GTPγS.

-

Incubate to allow for G protein activation.

-

Separate bound and free [35S]GTPγS by filtration.

-

Quantify the bound radioactivity.

-

A decrease in basal [35S]GTPγS binding indicates inverse agonist activity.

-

Conclusion

This compound is the major active metabolite of pimavanserin and is characterized by its long half-life and similar 5-HT2A receptor activity profile. Its mechanism of action as a 5-HT2A inverse agonist and antagonist, particularly its functional selectivity in modulating Gαq/11 and Gαi1 signaling pathways, is central to its therapeutic potential. While specific quantitative data for this compound remains limited in the public domain, the detailed pharmacological profile of pimavanserin provides a robust framework for understanding its activity. The experimental protocols outlined in this guide offer a foundation for further investigation into the nuanced pharmacology of this compound and other novel 5-HT2A receptor modulators. Continued research into the specific contributions of this long-acting metabolite will be crucial for optimizing therapeutic strategies in relevant neuropsychiatric disorders.

References

- 1. hhs.texas.gov [hhs.texas.gov]

- 2. Pimavanserin (Nuplazid): A Treatment for Hallucinations and Delusions Associated With Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. acadia.com [acadia.com]

- 4. Pimavanserin | 5-HT Receptor | TargetMol [targetmol.com]

- 5. Pimavanserin exhibits serotonin 5-HT2A receptor inverse agonism for Gαi1- and neutral antagonism for Gαq/11-proteins in human brain cortex - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pharmacological Profile of N-Desmethyl Pimavanserin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Desmethyl Pimavanserin, also known as AC-279, is the primary and major active metabolite of Pimavanserin, an atypical antipsychotic agent.[1][2] Pimavanserin is approved for the treatment of hallucinations and delusions associated with Parkinson's disease psychosis.[1] Understanding the pharmacological profile of this compound is crucial for a comprehensive grasp of the therapeutic effects and long-acting nature of its parent compound. This technical guide provides an in-depth overview of the pharmacological characteristics of this compound, including its receptor binding affinity, functional activity, and the experimental methodologies used for its characterization. While specific quantitative data for this compound is limited in publicly available literature, its pharmacological profile is known to be similar to that of Pimavanserin.[1] This guide will present the detailed data for Pimavanserin as a reference, with the understanding that this compound exhibits a comparable mechanism of action.

Pharmacokinetics and Metabolism

Pimavanserin is metabolized in the liver primarily by the cytochrome P450 enzymes CYP3A4 and CYP3A5 to its active metabolite, this compound (AC-279).[3][4] This metabolite is significant due to its long elimination half-life of approximately 200 hours, compared to the 57-hour half-life of the parent drug, Pimavanserin.[1][2] This extended half-life contributes significantly to the sustained pharmacological effect of Pimavanserin.

Receptor Binding Affinity

This compound, like its parent compound, exhibits a high affinity and selectivity for the serotonin 2A (5-HT2A) receptor.[1][5] It has a considerably lower affinity for the serotonin 2C (5-HT2C) receptor and lacks significant affinity for a wide range of other receptors, including dopaminergic (D2), muscarinic, histaminergic, and adrenergic receptors.[3] This unique binding profile distinguishes it from many other atypical antipsychotics and is thought to underlie its efficacy in treating psychosis without worsening motor symptoms in patients with Parkinson's disease.

Table 1: Receptor Binding Affinities (Ki, nM) of Pimavanserin

| Receptor | Ki (nM) |

|---|---|

| Serotonin 5-HT2A | 0.087[6] |

| Serotonin 5-HT2C | 0.44[6] |

| Dopamine D2 | >300[6] |

| Muscarinic M1 | >300[6] |

| Histamine H1 | >300[6] |

| Adrenergic α1 | >300[6] |

| Sigma 1 | 120[6] |

Functional Activity

This compound acts as an inverse agonist and antagonist at the 5-HT2A receptor, similar to Pimavanserin.[5] Inverse agonism at the 5-HT2A receptor is believed to be a key mechanism for its antipsychotic effects. The functional potency of Pimavanserin has been determined in various in vitro assays, and this data is presented in Table 2. It is presumed that this compound exhibits a similar functional profile.

Table 2: Functional Activity (pIC50) of Pimavanserin

| Assay | Receptor | pIC50 |

|---|---|---|

| R-SAT | 5-HT2A | 8.73[5] |

| R-SAT | 5-HT2C | 7.1[3] |

Experimental Protocols

The pharmacological characterization of this compound and its parent compound relies on a variety of in vitro assays. Below are detailed methodologies for two key experimental approaches.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of a compound for a specific receptor.

Objective: To measure the displacement of a radiolabeled ligand from a receptor by the test compound (e.g., this compound).

Materials:

-

Cell membranes expressing the receptor of interest (e.g., human 5-HT2A receptor).

-

Radioligand (e.g., [3H]ketanserin for 5-HT2A receptors).

-

Test compound (this compound).

-

Non-specific binding control (a high concentration of a known ligand).

-

Assay buffer.

-

Glass fiber filters.

-

Scintillation counter.

Procedure:

-

Incubate cell membranes with a fixed concentration of the radioligand and varying concentrations of the test compound.

-

Allow the binding to reach equilibrium.

-

Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.

-

Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Calculate the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50).

-

Convert the IC50 value to a Ki value using the Cheng-Prusoff equation.

Workflow for Radioligand Binding Assay:

Caption: Workflow of a typical radioligand binding assay.

Receptor Selection and Amplification Technology (R-SAT) Assay

R-SAT is a cell-based functional assay used to determine the potency of a compound as an agonist, antagonist, or inverse agonist.

Objective: To measure the functional activity of this compound at a specific receptor by linking receptor activation to cell growth.

Materials:

-

Host cells (e.g., NIH-3T3 cells).

-

Expression plasmid for the receptor of interest (e.g., human 5-HT2A receptor).

-

Transfection reagent.

-

Cell culture medium.

-

Test compound (this compound).

-

Agonist (for antagonist mode).

-

Cell proliferation assay reagent.

Procedure:

-

Co-transfect host cells with the receptor expression plasmid and a reporter gene linked to a growth-promoting signaling pathway.

-

Plate the transfected cells in multi-well plates.

-

For inverse agonist testing, add varying concentrations of the test compound to the cells.

-

For antagonist testing, add a fixed concentration of an agonist along with varying concentrations of the test compound.

-

Incubate the cells for a period to allow for cell growth.

-

Measure cell proliferation using a suitable assay.

-

Plot the cell growth against the concentration of the test compound to determine the IC50 (for inverse agonists/antagonists) or EC50 (for agonists).

Workflow for R-SAT Assay:

Caption: General workflow of the R-SAT functional assay.

Signaling Pathways

The 5-HT2A receptor, the primary target of this compound, is a G protein-coupled receptor (GPCR) that can couple to different G proteins, leading to the activation of distinct downstream signaling pathways. Pimavanserin has been shown to exhibit functional selectivity, acting as an inverse agonist at the Gαi1-protein coupled pathway and as a neutral antagonist at the Gαq/11-protein coupled pathway in the human brain cortex.[7] It is plausible that this compound shares this functional selectivity, which may be critical to its therapeutic effect of reducing psychosis without the hallucinogenic effects associated with 5-HT2A receptor agonists that primarily signal through Gαq/11.

Signaling Pathway of 5-HT2A Receptor and Modulation by Pimavanserin:

Caption: 5-HT2A receptor signaling and its modulation by Pimavanserin.

Conclusion

This compound (AC-279) is the long-acting, active metabolite of Pimavanserin and plays a significant role in the overall pharmacological effect of the drug. Its profile as a potent and selective 5-HT2A receptor inverse agonist/antagonist with minimal off-target activity provides a strong rationale for the efficacy of Pimavanserin in treating psychosis without inducing motor side effects. While specific quantitative pharmacological data for this compound remains limited in the public domain, the well-characterized profile of its parent compound offers a robust surrogate for understanding its mechanism of action. Further research to elucidate the precise quantitative pharmacology and signaling profile of this compound would provide a more complete picture of its contribution to the therapeutic effects of Pimavanserin.

References

- 1. accessdata.fda.gov [accessdata.fda.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. researchgate.net [researchgate.net]

- 4. This compound | C24H32FN3O2 | CID 25207724 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound (AC-279) | 5-HT2A Inverse Agonist | DC Chemicals [dcchemicals.com]

- 6. Pimavanserin | C25H34FN3O2 | CID 10071196 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

N-Desmethyl Pimavanserin: A Technical Overview of its Discovery and Development

An In-depth Guide for Researchers and Drug Development Professionals

Introduction

N-Desmethyl Pimavanserin, also known as AC-279, is the major and pharmacologically active metabolite of Pimavanserin (brand name Nuplazid®), a selective serotonin 5-HT2A receptor inverse agonist. Pimavanserin was developed by ACADIA Pharmaceuticals and is the first and only medication approved by the U.S. Food and Drug Administration (FDA) for the treatment of hallucinations and delusions associated with Parkinson's disease psychosis. The discovery and development of Pimavanserin and its primary metabolite represent a significant advancement in the treatment of psychotic disorders, particularly by targeting the serotonergic system without the dopaminergic antagonism characteristic of typical and atypical antipsychotics, thereby avoiding the motor side effects common with those agents. This technical guide provides a comprehensive overview of the discovery, development, and pharmacological profile of this compound.

Discovery and Development History

The development of Pimavanserin arose from a focused effort to identify a selective 5-HT2A receptor inverse agonist.[1] The hypothesis was that such a compound could treat psychosis without the motor side effects associated with dopamine D2 receptor antagonists.[1] High-throughput screening and subsequent lead optimization led to the identification of Pimavanserin (ACP-103).[1]

During preclinical and clinical development, it was discovered that Pimavanserin is extensively metabolized in the liver, primarily by the cytochrome P450 enzymes CYP3A4 and CYP3A5, to its major active metabolite, this compound (AC-279).[2][3] This metabolite was found to have a significantly longer half-life than the parent compound and is believed to contribute substantially to the overall therapeutic effect of Pimavanserin.[2][3]

Pharmacological Profile

Receptor Binding Affinity

Pimavanserin exhibits high-affinity and selectivity for the 5-HT2A receptor. While specific binding affinity data for this compound is not as readily available in the public domain, its characterization as the primary active metabolite suggests a similar or at least clinically relevant pharmacological profile. The available quantitative data for Pimavanserin is summarized in the table below.

| Compound | Receptor | Binding Affinity (Ki) |

| Pimavanserin | 5-HT2A | 0.087 nM[2] |

| Pimavanserin | 5-HT2C | 0.44 nM[2] |

| Pimavanserin | Sigma 1 | 120 nM |

| Pimavanserin | Dopamine (D2), Muscarinic, Histaminergic, Adrenergic | >300 nM |

Functional Activity

Pimavanserin acts as an inverse agonist at the 5-HT2A receptor. Inverse agonism is a mechanism where the compound not only blocks the action of the endogenous agonist (serotonin) but also reduces the basal, constitutive activity of the receptor. This is distinct from a neutral antagonist, which only blocks the agonist's effect. The functional potency of Pimavanserin is highlighted by its pIC50 value.

| Compound | Assay | Functional Potency (pIC50) |

| Pimavanserin | 5-HT2A Receptor Inverse Agonism | 8.73[4][5] |

Pharmacokinetics

The pharmacokinetic profiles of both Pimavanserin and this compound have been well-characterized in human studies. A key feature is the long half-life of the metabolite, which contributes to a stable therapeutic effect with once-daily dosing of the parent drug.

| Parameter | Pimavanserin | This compound (AC-279) |

| Mean Plasma Half-life (t½) | ~57 hours[2][3] | ~200 hours[2][3] |

| Median Time to Peak Concentration (Tmax) | 6 hours (range 4-24)[2] | 6 hours[2] |

| Metabolism | Primarily CYP3A4 and CYP3A5[2][3] | - |

| Excretion | <1% unchanged in urine and feces | <1% in urine |

Signaling Pathways

Pimavanserin and this compound exert their effects by modulating the signaling of 5-HT2A and, to a lesser extent, 5-HT2C receptors. These are G-protein coupled receptors (GPCRs) that primarily couple to Gq/11 proteins.

Caption: Simplified 5-HT2A receptor signaling pathway.

Experimental Protocols

LC-MS/MS Method for Quantification in Plasma

A common method for quantifying Pimavanserin and this compound in plasma involves liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Sample Preparation:

-

Protein precipitation of plasma samples is performed using acetonitrile.[6]

-

Samples are vortexed and centrifuged to separate the supernatant.

-

The supernatant is then typically diluted and injected into the LC-MS/MS system.

Chromatographic Separation:

-

A C18 reverse-phase column is commonly used.[6]

-

The mobile phase often consists of a gradient of an aqueous solution with a small amount of acid (e.g., 0.1% formic acid) and an organic solvent like acetonitrile with 0.1% formic acid.[6]

Mass Spectrometric Detection:

-

Detection is performed using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode.

-

Specific precursor-to-product ion transitions for Pimavanserin and this compound are monitored for quantification.

Caption: General workflow for LC-MS/MS analysis.

GPCR Functional Assay for Inverse Agonist Identification

Functional assays are crucial to determine the activity of compounds at GPCRs. Luciferase reporter assays are a common method to assess GPCR activation and can be adapted to identify inverse agonists by measuring a decrease in basal receptor activity.

General Protocol Outline (CRE-Luciferase Assay):

-

Cell Culture and Transfection: HEK293 cells are cultured and co-transfected with a plasmid encoding the 5-HT2A receptor and a reporter plasmid containing a luciferase gene under the control of a cyclic AMP response element (CRE).

-

Compound Treatment: The transfected cells are treated with varying concentrations of the test compound (e.g., this compound). A known agonist and a vehicle control are also included.

-

Incubation: Cells are incubated for a specific period to allow for receptor signaling and subsequent luciferase expression.

-

Lysis and Luciferase Assay: The cells are lysed, and a luciferase substrate is added.

-

Signal Detection: The luminescence, which is proportional to the amount of luciferase produced, is measured using a luminometer. A decrease in basal luminescence in the presence of the test compound indicates inverse agonist activity.

Caption: Workflow for identifying inverse agonists.

Conclusion

This compound (AC-279) is a critical component in the therapeutic action of Pimavanserin. Its discovery as the major, long-acting active metabolite has been fundamental to understanding the clinical pharmacology of the drug. The unique mechanism of 5-HT2A inverse agonism, shared by both the parent compound and its metabolite, offers a targeted approach to treating psychosis without the debilitating motor side effects of traditional antipsychotics. Further research into the specific pharmacological properties of this compound will continue to enhance our understanding of this important therapeutic agent and may open new avenues for the development of future CNS therapies.

References

- 1. researchgate.net [researchgate.net]

- 2. Pimavanserin: A Novel Drug Approved to Treat Parkinson’s Disease Psychosis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pimavanserin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. This compound (AC-279) | 5-HT2A Inverse Agonist | DC Chemicals [dcchemicals.com]

- 6. accessdata.fda.gov [accessdata.fda.gov]

Investigating the Role of CYP3A4 in the Formation of N-Desmethyl Pimavanserin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pimavanserin is an atypical antipsychotic agent approved for the treatment of hallucinations and delusions associated with Parkinson's disease psychosis.[1][2] Unlike other antipsychotics, it exhibits a unique mechanism of action as a selective inverse agonist and antagonist at serotonin 5-HT2A receptors, with no significant affinity for dopaminergic, muscarinic, histaminergic, or adrenergic receptors.[3][4][5] Pimavanserin is extensively metabolized in the liver, leading to the formation of its major active metabolite, N-desmethyl pimavanserin (also known as AC-279). Understanding the enzymatic pathways governing this biotransformation is critical for predicting drug-drug interactions, ensuring patient safety, and optimizing therapeutic outcomes. This guide provides an in-depth examination of the pivotal role played by Cytochrome P450 3A4 (CYP3A4) in the N-desmethylation of pimavanserin.

Metabolic Pathway and the Central Role of CYP3A4

The biotransformation of pimavanserin is predominantly a hepatic process, with metabolism being the primary route of elimination.[2][6] Less than 2% of the parent drug is excreted unchanged in urine or feces.[2] The formation of the primary active metabolite, this compound (AC-279), is a critical step in its pharmacokinetic profile.

Studies have conclusively identified that pimavanserin is metabolized principally by the cytochrome P450 system. CYP3A4 is the major enzyme responsible for the N-desmethylation of pimavanserin to form AC-279 .[7][8] CYP3A5, which shares high sequence homology with CYP3A4, also contributes significantly.[1][3][5][8] To a lesser extent, other enzymes such as CYP2J2, CYP2D6, and flavin-containing monooxygenases are also involved in its overall metabolism.[3][8] The resulting metabolite, AC-279, is pharmacologically active and possesses a considerably longer half-life than the parent compound.[1][3][9]

The significant reliance on the CYP3A4 pathway makes pimavanserin susceptible to clinically relevant drug-drug interactions. Co-administration with strong inhibitors or inducers of CYP3A4 can substantially alter pimavanserin's plasma exposure, necessitating dose adjustments.[3][7]

Data Presentation: Pharmacokinetics and Drug Interactions

Quantitative data underscores the importance of CYP3A4 in the disposition of pimavanserin.

Table 1: Pharmacokinetic Parameters of Pimavanserin and its Active Metabolite (AC-279)

| Parameter | Pimavanserin | This compound (AC-279) | Reference(s) |

|---|---|---|---|

| Mean Plasma Half-life (t½) | ~57 hours | ~200 hours | [1][2][3][9] |

| Median Time to Max. Plasma Conc. (Tmax) | 6 hours | 6 hours | [3][8] |

| Plasma Protein Binding | ~95% | Not specified | [3][4] |

| Accumulation Ratio | 3.5 to 5.8 | Not specified |[2] |

Table 2: Effect of a Strong CYP3A4 Inhibitor (Ketoconazole) on Pimavanserin Pharmacokinetics

| Pharmacokinetic Parameter | Fold Increase with Ketoconazole | Clinical Recommendation | Reference(s) |

|---|---|---|---|

| Maximum Plasma Concentration (Cmax) | ~1.5-fold | Reduce pimavanserin dose by 50% | [2][3][7] |

| Area Under the Curve (AUC) | ~3-fold | Reduce pimavanserin dose by 50% |[2][3][7] |

Experimental Protocols for Investigating Metabolism

The elucidation of pimavanserin's metabolic pathway involves a combination of in vitro and in vivo experimental designs.

In Vitro Metabolism Studies

-

Objective: To identify the specific CYP isozymes responsible for the N-desmethylation of pimavanserin.

-

Methodology:

-

Incubation: Pimavanserin is incubated with human liver microsomes, which contain a full complement of CYP enzymes.

-

Reaction Conditions: The incubation mixture includes NADPH (as a necessary cofactor for CYP activity) and a buffer system to maintain optimal pH. The reaction is typically carried out at 37°C.

-

Metabolite Identification: Following incubation, the reaction is stopped (e.g., by adding a cold organic solvent like acetonitrile). The samples are then centrifuged, and the supernatant is analyzed using Liquid Chromatography-Mass Spectrometry (LC-MS/MS) to identify and quantify the formation of this compound.

-

Reaction Phenotyping with Recombinant Enzymes: To confirm the specific contribution of each enzyme, pimavanserin is incubated separately with a panel of recombinant human CYP enzymes (e.g., rCYP3A4, rCYP2D6, rCYP2C9, etc.). The enzyme that produces the highest amount of the N-desmethyl metabolite is identified as the primary contributor.[10]

-

Chemical Inhibition: In parallel experiments using human liver microsomes, specific chemical inhibitors for various CYP enzymes are co-incubated with pimavanserin. A significant reduction in metabolite formation in the presence of a CYP3A4-specific inhibitor (e.g., ketoconazole, troleandomycin) provides strong evidence for CYP3A4's involvement.[10]

-

In Vivo Clinical Drug-Drug Interaction (DDI) Studies

-

Objective: To quantify the effect of CYP3A4 inhibition and induction on the pharmacokinetics of pimavanserin in humans.

-

Methodology (Inhibitor Study):

-

Study Design: A crossover study design is typically employed with healthy volunteers.

-

Period 1: Subjects receive a single oral dose of pimavanserin (e.g., 34 mg). Serial blood samples are collected over a specified period (e.g., up to 72 hours or longer, depending on the drug's half-life) to determine the full pharmacokinetic profile (Cmax, AUC, t½) of pimavanserin and AC-279.

-

Washout Period: A sufficient time is allowed for the complete elimination of the drug from the body.

-

Period 2: Subjects receive a potent CYP3A4 inhibitor (e.g., ketoconazole 400 mg daily) for several days to achieve steady-state inhibition. On a designated day, they are co-administered the same single dose of pimavanserin.

-

Pharmacokinetic Analysis: Serial blood samples are collected again, and the pharmacokinetic parameters of pimavanserin and AC-279 are determined. The results are then compared to those from Period 1 to quantify the impact of CYP3A4 inhibition.[2][3][7]

-

Visualizations

Metabolic Pathway of Pimavanserin

Caption: Pimavanserin is metabolized primarily by CYP3A4/5 to its active metabolite.

Experimental Workflow for Metabolism Investigation

Caption: A typical workflow for identifying and confirming drug metabolizing enzymes.

Conclusion

References

- 1. Pimavanserin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. accessdata.fda.gov [accessdata.fda.gov]

- 3. Pimavanserin (Nuplazid): A Treatment for Hallucinations and Delusions Associated With Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pimavanserin Monograph for Professionals - Drugs.com [drugs.com]

- 5. Pimavanserin | C25H34FN3O2 | CID 10071196 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Pimavanserin - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. cdn.mdedge.com [cdn.mdedge.com]

- 8. Pimavanserin: A Novel Drug Approved to Treat Parkinson’s Disease Psychosis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Pimavanserin - Wikipedia [en.wikipedia.org]

- 10. Identification of CYP3A4 and CYP2C8 as the major cytochrome P450 s responsible for morphine N-demethylation in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

N-Desmethyl Pimavanserin: A Technical Guide to Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known solubility and stability characteristics of N-Desmethyl Pimavanserin, the primary active metabolite of Pimavanserin. Pimavanserin is an atypical antipsychotic indicated for the treatment of hallucinations and delusions associated with Parkinson's disease psychosis.[1] Understanding the physicochemical properties of its major metabolite is crucial for drug development, formulation, and ensuring therapeutic efficacy and safety. This document summarizes available quantitative data, outlines detailed experimental protocols for characterization, and provides visual representations of relevant biological pathways and experimental workflows. While extensive data for the parent compound, Pimavanserin, is available, this guide also highlights the current gaps in the publicly available data for this compound and recommends further studies.

Introduction

Pimavanserin is a selective serotonin inverse agonist and antagonist with high binding affinity for the 5-HT2A receptors and lower affinity for the 5-HT2C receptors.[1][2] Unlike many other antipsychotics, it has no appreciable affinity for dopaminergic, muscarinic, histaminergic, or adrenergic receptors, which contributes to its unique side-effect profile.[1][2] Pimavanserin is extensively metabolized in the liver, primarily by CYP3A4 and CYP3A5 enzymes, to its active metabolite, this compound (also known as AC-279).[3] This metabolite has a significantly longer half-life than the parent drug (approximately 200 hours compared to 57 hours), contributing substantially to the overall therapeutic effect.[3][4]

Given the significant contribution of this compound to the overall clinical effect, a thorough understanding of its solubility and stability is paramount for drug developers and researchers. This guide aims to consolidate the available information and provide a framework for further investigation.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound and its parent compound, Pimavanserin, is provided in the table below.

| Property | This compound | Pimavanserin |

| IUPAC Name | 1-[(4-fluorophenyl)methyl]-3-[[4-(2-methylpropoxy)phenyl]methyl]-1-piperidin-4-ylurea | N-[(4-fluorophenyl)methyl]-N-(1-methyl-4-piperidinyl)-N'-[[4-(2-methylpropoxy)phenyl]methyl]urea |

| Molecular Formula | C24H32FN3O2 | C25H34FN3O2 |

| Molecular Weight | 413.5 g/mol [5] | 427.55 g/mol [2] |

| CAS Number | 639863-77-7[5] | 706779-91-1[2] |

Solubility Characteristics

The solubility of an active pharmaceutical ingredient (API) and its metabolites is a critical determinant of bioavailability and formulation development.

This compound Solubility

Pimavanserin Solubility

Pimavanserin tartrate is reported to be freely soluble in water.[2] While a comprehensive pH-solubility profile is not publicly available, the FDA has noted that Pimavanserin tartrate behaves like a BCS Class 1 compound, suggesting high solubility and permeability.[6]

| Solvent/Medium | Solubility |

| Water (Pimavanserin Tartrate) | Freely soluble[2] |

Note: Further quantitative data is needed to populate a comprehensive solubility table.

Stability Profile

Understanding the stability of this compound is essential for predicting its degradation pathways, identifying potential impurities, and establishing appropriate storage conditions.

This compound Stability

Specific stability data for this compound, including forced degradation studies, is not currently available in the public literature. It is recommended that stress testing be conducted in accordance with ICH Q1A(R2) guidelines to elucidate its intrinsic stability.[7]

Pimavanserin Stability

Forced degradation studies have been performed on Pimavanserin, providing insight into its degradation profile under various stress conditions.

| Stress Condition | % Degradation | Degradation Products |

| Acid Hydrolysis (0.5 N HCl, 12h, RT) | 24.02% | DP-1: bis(4-isobutoxyphenyl)methane[8] |

| Base Hydrolysis (0.5 N NaOH, 12h, RT) | 14.63% | DP-2: 1,3-bis(4-isobutoxybenzyl)urea[8] |

| Oxidative (30% H2O2, 48h, RT) | 11.84% | DP-3: N-oxide product of Pimavanserin[8] |

| Thermal (70°C, 48h) | Stable | No significant degradation observed[8] |

| Photolytic (UV light, 48h) | Stable | No significant degradation observed[8] |

A study on the stability of Pimavanserin capsules' contents when dispersed in various vehicles showed good stability over 24 hours at ambient conditions, with over 95% recovery.[9]

Experimental Protocols

The following sections provide detailed methodologies for conducting key experiments to determine the solubility and stability of this compound.

Protocol for Shake-Flask Solubility Determination

This protocol is based on the well-established shake-flask method for determining thermodynamic solubility.[10][11]

Objective: To determine the equilibrium solubility of this compound in aqueous buffers of different pH values.

Materials:

-

This compound powder

-

Phosphate buffered saline (PBS) at various pH levels (e.g., 4.5, 6.8, 7.4)

-

0.1 N HCl (for pH 1.2)

-

Scintillation vials or glass flasks with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Validated HPLC method for quantification of this compound

Procedure:

-

Prepare a series of aqueous buffers at the desired pH values.

-

Add an excess amount of this compound powder to a series of vials. The excess solid should be visually apparent.

-

Add a known volume of the respective pH buffer to each vial.

-

Securely cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C) and agitation speed.

-

Equilibrate the samples for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

After equilibration, visually inspect the vials to confirm the presence of undissolved solid.

-

Centrifuge the samples at a high speed to separate the solid from the supernatant.

-

Carefully withdraw an aliquot of the clear supernatant.

-

Dilute the aliquot with a suitable solvent to a concentration within the calibration range of the analytical method.

-

Analyze the diluted samples using a validated HPLC method to determine the concentration of this compound.

-

The determined concentration represents the equilibrium solubility at that specific pH and temperature.

References

- 1. Pimavanserin | C25H34FN3O2 | CID 10071196 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. newdrugapprovals.org [newdrugapprovals.org]

- 3. Pimavanserin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Pimavanserin - Wikipedia [en.wikipedia.org]

- 5. This compound | C24H32FN3O2 | CID 25207724 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. accessdata.fda.gov [accessdata.fda.gov]

- 7. database.ich.org [database.ich.org]

- 8. researchgate.net [researchgate.net]

- 9. In Vitro Stability and Recovery Studies of Pimavanserin in Water and in Different Vehicles Orally Administered - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. dissolutiontech.com [dissolutiontech.com]

A Technical Guide to Procuring N-Desmethyl Pimavanserin Analytical Standard

For researchers, scientists, and professionals in drug development, the procurement of high-purity analytical standards is a critical step in ensuring the accuracy and validity of experimental results. This guide provides an in-depth overview of sourcing N-Desmethyl Pimavanserin, the primary active metabolite of Pimavanserin, for analytical purposes.[1][2][3]

This compound, also known as AC-279, is a key compound in pharmacokinetic and metabolism studies of Pimavanserin.[2][4] Pimavanserin is primarily metabolized by the cytochrome P450 enzymes CYP3A4 and CYP3A5 to form this active metabolite.[5]

Suppliers and Product Specifications

Several reputable suppliers offer this compound as a reference standard or for research use. The table below summarizes key quantitative data from various suppliers to facilitate comparison.

| Supplier | Product Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Purity | Available Quantities |

| Clearsynth | This compound | 639863-77-7 | C24H32FN3O2 | 413.53 | Not specified | Not specified |

| Immunomart | This compound | 639863-77-7 | C24H32FN3O2 | 413.53 | 98.88% | 1 mg, 10mM/1mL |

| DLA PHARMACEUTICALS | This compound | 639863-77-7 | C24H32FN3O2 | Not specified | Not specified | 25mg, 100mg |

| Shimadzu Chemistry & Diagnostics | [2H4]-Pimavanserin metabolite ([2H4]-AC-279) | N/A | C24H28D4FN3O2 | 417.56 | Min. 98.00% | 1 mg, 5 mg, 10 mg, 25 mg, 100 mg |

Experimental Protocols

While specific experimental protocols are often developed and validated in-house, the following provides a generalized methodology for the use of this compound as an analytical standard in a Liquid Chromatography-Mass Spectrometry (LC-MS/MS) assay, based on published research.[4][6]

Preparation of Standard Stock and Working Solutions:

-

Stock Solution: Accurately weigh a precise amount of this compound analytical standard and dissolve it in a suitable solvent, such as dimethyl sulfoxide (DMSO)[1], to a known concentration (e.g., 1 mg/mL).

-

Working Solutions: Prepare a series of working solutions by serially diluting the stock solution with an appropriate solvent (e.g., acetonitrile or methanol) to create calibration standards and quality control (QC) samples at various concentration levels.

Sample Preparation (Plasma):

The protein precipitation method is a common technique for extracting the analyte from biological matrices like plasma.[6]

-

Aliquot 10 µL of the plasma sample into a microcentrifuge tube.

-

Add 10 µL of acetonitrile to the plasma sample.

-

Add 50 µL of an acetonitrile solution containing a suitable internal standard.

-

Vortex the mixture for 1 minute to ensure thorough mixing.

-

Centrifuge the samples at 14,000 × g for 10 minutes to precipitate the proteins.

-

Carefully transfer 40 µL of the supernatant to a new tube.

-

Add 40 µL of a 50% acetonitrile solution and vortex to mix.

-

The resulting solution is ready for LC-MS/MS analysis.

LC-MS/MS Method Validation:

The analytical method should be validated according to relevant guidelines (e.g., ICH M10) to ensure its reliability.[6] Key validation parameters include:

-

Selectivity: Assessed by comparing the chromatograms of blank plasma with those of spiked plasma samples to ensure no interference from endogenous components.[4][6]

-

Linearity: Determined by analyzing a series of calibration standards to establish the concentration range over which the detector response is proportional to the analyte concentration.

-

Accuracy and Precision: Evaluated by analyzing QC samples at multiple concentration levels on the same day (intra-day) and on different days (inter-day).[6]

-

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.

Visualizations

Metabolic Pathway of Pimavanserin

The following diagram illustrates the metabolic conversion of Pimavanserin to its active metabolite, this compound, primarily mediated by the CYP3A4 enzyme.

Caption: Metabolic conversion of Pimavanserin to this compound.

Procurement and Verification Workflow

This diagram outlines the logical steps for procuring and verifying an analytical standard of this compound.

Caption: Workflow for procuring and verifying an analytical standard.

References

- 1. This compound - Immunomart [immunomart.com]

- 2. accessdata.fda.gov [accessdata.fda.gov]

- 3. dlapharmaceuticals.com [dlapharmaceuticals.com]

- 4. Determination of Pimavanserin and Its Metabolites in Mouse Plasma Using LC-MS/MS: Investigating Pharmacokinetics Following Different Routes of Administration [scirp.org]

- 5. Pimavanserin | C25H34FN3O2 | CID 10071196 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. scirp.org [scirp.org]

Methodological & Application

Application Note: A Validated LC-MS/MS Method for the Quantification of N-Desmethyl Pimavanserin in Human Plasma

Introduction

N-Desmethyl Pimavanserin (also known as AC-279) is the major and pharmacologically active metabolite of Pimavanserin, an atypical antipsychotic agent approved for the treatment of hallucinations and delusions associated with Parkinson's disease psychosis.[1][2] Given its significant contribution to the overall pharmacological effect, with a half-life of approximately 200 hours, robust and reliable quantification of this compound in human plasma is crucial for pharmacokinetic, bioequivalence, and therapeutic drug monitoring studies.[2][3][4] This application note details a sensitive and specific Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method for the determination of this compound in human plasma. The method is simple, employing a protein precipitation-based sample preparation, and demonstrates excellent accuracy and precision, making it suitable for high-throughput analysis.

Physicochemical Properties

A summary of the key physicochemical properties of this compound and its parent drug, Pimavanserin, is provided in Table 1.

| Property | This compound | Pimavanserin |

| Chemical Formula | C₂₄H₃₂FN₃O₂ | C₂₅H₃₄FN₃O₂ |

| Molecular Weight | 413.5 g/mol [5][6] | 427.56 g/mol [7] |

| CAS Number | 639863-77-7[5] | 706779-91-1[8] |

Experimental Protocols

Materials and Reagents

-

Analytes and Internal Standard:

-

This compound (purity ≥98%)

-

Pimavanserin-d5 (Internal Standard, IS) (purity ≥98%)

-

-

Solvents and Chemicals:

-

Acetonitrile (HPLC or LC-MS grade)

-

Methanol (HPLC or LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ammonium acetate (analytical grade)

-

Ultrapure water (18.2 MΩ·cm)

-

-

Biological Matrix:

-

Drug-free human plasma (K₂EDTA as anticoagulant)

-

Instrumentation

The analysis was performed on a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source, coupled to a high-performance liquid chromatography (HPLC) system.

Table 2: LC-MS/MS Instrumentation

| Component | Example Model |

| HPLC System | Shimadzu Nexera X2 or Waters ACQUITY UPLC |

| Mass Spectrometer | SCIEX Triple Quad 6500+ or Waters Xevo TQ-S |

| Analytical Column | Phenomenex Kinetex C18 (50 x 2.1 mm, 2.6 µm) or equivalent |

| Data System | Analyst® or MassLynx® software |

Chromatographic and Mass Spectrometric Conditions

Table 3: Liquid Chromatography Parameters

| Parameter | Condition |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.5 mL/min |

| Gradient Program | See Table 4 |

| Column Temperature | 40°C |

| Injection Volume | 5 µL |

| Run Time | 4.0 minutes |

Table 4: Gradient Elution Program

| Time (min) | % Mobile Phase B |

| 0.0 - 0.5 | 30 |

| 0.5 - 2.0 | 30 → 95 |

| 2.0 - 3.0 | 95 |

| 3.0 - 3.1 | 95 → 30 |

| 3.1 - 4.0 | 30 |

Table 5: Mass Spectrometry Parameters

| Parameter | Condition |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Ion Source Gas 1 | 55 psi |

| Ion Source Gas 2 | 55 psi |

| Curtain Gas | 35 psi |

| Collision Gas (CAD) | Medium |

| IonSpray Voltage | 5500 V |

| Temperature | 550°C |

The Multiple Reaction Monitoring (MRM) mode was used for quantification. The specific transitions for this compound and the internal standard are detailed in Table 6.

Table 6: MRM Transitions and Compound-Specific Parameters

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Declustering Potential (DP) (V) | Collision Energy (CE) (eV) |

| This compound | 414.4 | 209.3[9] | 80 | 35 |

| Pimavanserin-d5 (IS) | 433.3 | 103.1 | 85 | 40 |

Note: The MRM transition for the IS is hypothetical and would require experimental optimization.

Standard Solutions and Sample Preparation

-

Stock Solutions (1 mg/mL): Prepared by dissolving this compound and Pimavanserin-d5 in methanol.

-

Working Solutions: Prepared by serial dilution of the stock solutions with 50:50 (v/v) acetonitrile:water to create calibration curve standards and quality control (QC) samples.

-

Internal Standard Spiking Solution: A working solution of Pimavanserin-d5 was prepared at a concentration of 50 ng/mL in acetonitrile.

The sample preparation workflow is a straightforward protein precipitation method.

References

- 1. Bioanalytical Method Validation Guidance for Industry | FDA [fda.gov]

- 2. centerforbiosimilars.com [centerforbiosimilars.com]

- 3. labs.iqvia.com [labs.iqvia.com]

- 4. moh.gov.bw [moh.gov.bw]

- 5. spectroscopyeurope.com [spectroscopyeurope.com]

- 6. This compound | C24H32FN3O2 | CID 25207724 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Pimavanserin | C25H34FN3O2 | CID 10071196 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. GSRS [gsrs.ncats.nih.gov]

- 9. scirp.org [scirp.org]

Application Notes and Protocols for the Bioanalytical Method Development of Pimavanserin and its Metabolites

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pimavanserin is an atypical antipsychotic agent approved for the treatment of hallucinations and delusions associated with Parkinson's disease psychosis.[1] It acts as a selective inverse agonist and antagonist at serotonin 5-HT2A receptors and to a lesser extent at 5-HT2C receptors, with no significant affinity for dopaminergic, adrenergic, histaminergic, or muscarinic receptors.[2] The primary active metabolite of Pimavanserin is N-desmethyl pimavanserin (AC-279).[3] Accurate and robust bioanalytical methods are crucial for the quantitative determination of Pimavanserin and its metabolites in biological matrices to support pharmacokinetic, toxicokinetic, and clinical studies. This document provides detailed application notes and protocols for the bioanalytical method development of Pimavanserin and its metabolites using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Metabolic Pathway of Pimavanserin

Pimavanserin undergoes extensive metabolism primarily through the cytochrome P450 (CYP) enzymes, with CYP3A4 and CYP3A5 being the major contributors.[2] Other enzymes like CYP2J2 and CYP2D6 are involved to a lesser extent.[2] The metabolic transformations include N-demethylation, dehydrogenation, deethylation, depropylation, debutylation, hydroxylation, dihydroxylation, and trihydroxylation.[4] The most significant active metabolite is AC-279, formed via N-demethylation.[3]

Caption: Metabolic pathway of Pimavanserin.

Bioanalytical Method for Pimavanserin and AC-279 in Plasma

This section details a validated LC-MS/MS method for the simultaneous quantification of Pimavanserin (ACP-103) and its active metabolite AC-279 in plasma.

Quantitative Data Summary

The following tables summarize the performance characteristics of the described bioanalytical method.

Table 1: Calibration Curve and LLOQ

| Analyte | Matrix | Calibration Range (ng/mL) | LLOQ (ng/mL) | Correlation Coefficient (r) |

| Pimavanserin | Rat Plasma | 1 - 80 | 1 | > 0.9980[5][6] |

| Pimavanserin | Mouse Plasma | 0.5 - 150 | 0.5 | > 0.9964[7] |

| AC-279 | Mouse Plasma | 0.5 - 150 | 0.5 | > 0.9957[7] |

Table 2: Precision and Accuracy

| Analyte | Matrix | QC Level | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%RE) |

| Pimavanserin | Rat Plasma | Low, Med, High | < 13.3 | < 10.5 | ± 11.5[5] |

| Pimavanserin | Mouse Plasma | LLOQ, Low, Med, High | < 20 (LLOQ), < 10 | < 20 (LLOQ), < 10 | 90.87 - 105.50[3][8] |

| AC-279 | Mouse Plasma | LLOQ, Low, Med, High | < 10 | < 10 | 93.62 - 105.50[3][8] |

Experimental Protocol

1. Materials and Reagents:

-

Pimavanserin and AC-279 reference standards

-

Internal Standard (IS), e.g., Clarithromycin or Vilazodone hydrochloride[3][5]

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Formic acid (LC-MS grade)

-

Ammonium acetate

-

Ultrapure water

-

Control plasma (rat or mouse)

2. Sample Preparation (Protein Precipitation): [3][5]

-

Aliquot 100 µL of plasma sample into a microcentrifuge tube.

-

Add 20 µL of IS working solution.

-

Add 200 µL of methanol (or acetonitrile) to precipitate proteins.[3][5]

-

Vortex for 3 minutes.

-

Centrifuge at 15,000 rpm for 10 minutes.[5]

-

Transfer the supernatant to an autosampler vial.

-

Inject an aliquot (e.g., 5 µL) into the LC-MS/MS system.[5]

3. LC-MS/MS Conditions:

-

Liquid Chromatography:

-

Mass Spectrometry:

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. Determination of Pimavanserin and Its Metabolites in Mouse Plasma Using LC-MS/MS: Investigating Pharmacokinetics Following Different Routes of Administration [scirp.org]

- 4. Investigation of metabolic profile of pimavanserin in rats by ultrahigh-performance liquid chromatography combined with Fourier transform ion cyclotron resonance mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Development of a UPLC–MS/MS method for determination of pimavanserin tartrate in rat plasma: Application to a pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. scirp.org [scirp.org]

- 8. Pimavanserin exhibits serotonin 5-HT2A receptor inverse agonism for Gαi1- and neutral antagonism for Gαq/11-proteins in human brain cortex - PubMed [pubmed.ncbi.nlm.nih.gov]